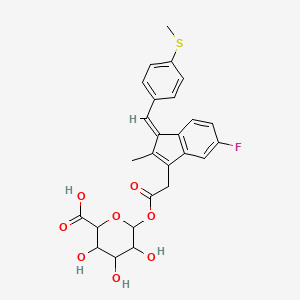

Sulindac Sulfide Acyl-beta-D-Glucuronide

Description

Contextualizing Sulindac (B1681787) and its Metabolites in Drug Biotransformation Studies

Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) from the arylalkanoic acid class. drugbank.com It functions as a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its therapeutic effects. patsnap.comnih.govmdpi.com The biotransformation of Sulindac is characterized by two major pathways involving its sulfoxide (B87167) moiety. drugbank.comnih.govnih.gov

The primary metabolic pathways are:

Reduction: Sulindac undergoes a reversible reduction to its pharmacologically active sulfide (B99878) metabolite, Sulindac Sulfide. drugbank.comnih.govresearchgate.net This metabolite is responsible for the drug's anti-inflammatory properties. drugbank.com

Oxidation: An irreversible oxidation converts Sulindac to an inactive sulfone metabolite, Sulindac Sulfone. drugbank.comnih.govresearchgate.net

These primary metabolites, along with the parent drug, can then undergo further phase II conjugation reactions to facilitate their elimination from the body. researchgate.netresearchgate.net A significant conjugation pathway for compounds with carboxylic acid groups, such as Sulindac and its metabolites, is glucuronidation. This process involves the attachment of glucuronic acid, forming more water-soluble compounds that are more easily excreted. researchgate.net The formation of Sulindac Sulfide Acyl-beta-D-Glucuronide is a direct result of this pathway acting on the active sulfide metabolite.

| Compound | Metabolic Transformation | Pharmacological Activity |

|---|---|---|

| Sulindac | Parent Prodrug | Inactive |

| Sulindac Sulfide | Reduction of Sulindac | Active |

| Sulindac Sulfone | Oxidation of Sulindac | Inactive |

| This compound | Glucuronidation of Sulindac Sulfide | Under Investigation |

Significance of Acyl Glucuronides within Xenobiotic Metabolism Research

Acyl glucuronides are a class of metabolites formed from the conjugation of a carboxylic acid-containing xenobiotic (a foreign chemical substance) with glucuronic acid. ingentaconnect.comrsc.org This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. rsc.org While glucuronidation is generally considered a detoxification process that aids in elimination, acyl glucuronides are of particular interest to researchers due to their chemical reactivity. rsc.org

These metabolites are electrophilic and can participate in several spontaneous chemical reactions. rsc.orgnih.gov A key reaction is intramolecular acyl migration, where the acyl group (the drug moiety) moves from its initial C-1 position on the glucuronic acid to other positions (C-2, C-3, C-4), forming various positional isomers. rsc.orgtandfonline.com These isomers, along with the parent 1-β-O-acyl glucuronide, can covalently bind to nucleophilic sites on macromolecules, most notably proteins. ingentaconnect.comnih.govtandfonline.com This irreversible binding, or adduction, can occur through two primary mechanisms: transacylation or glycation. researchgate.netnih.gov

The potential for acyl glucuronides to form covalent adducts with endogenous proteins has made them a significant focus of toxicology research. ingentaconnect.com It is hypothesized that such protein modifications could, in some cases, lead to cellular dysfunction or trigger immune responses, which have been implicated as a potential mechanism for idiosyncratic drug reactions. nih.govresearchgate.net

| Characteristic | Description | Research Implication |

|---|---|---|

| Formation | Conjugation of a carboxylic acid with glucuronic acid, catalyzed by UGT enzymes. rsc.org | A common metabolic pathway for many acidic drugs. |

| Chemical Reactivity | Metabolites are electrophilic and can undergo spontaneous reactions. nih.gov | They are not stable, inert end-products of metabolism. |

| Acyl Migration | Intramolecular rearrangement to form positional isomers. rsc.org | Creates multiple reactive species from a single initial metabolite. |

| Covalent Protein Binding | Irreversible adduction to proteins via acylation or glycation. ingentaconnect.comresearchgate.net | A potential mechanism for drug-induced toxicity and hypersensitivity reactions. nih.gov |

Research Rationale and Scope for this compound Investigation

The rationale for investigating this compound stems directly from the convergence of the principles outlined above. Since Sulindac's active metabolite, Sulindac Sulfide, contains a carboxylic acid group, it is a substrate for glucuronidation, leading to the formation of its corresponding acyl glucuronide. researchgate.net Given the known chemical reactivity of acyl glucuronides as a class, the specific investigation of this compound is critical for a complete toxicological and metabolic assessment of the parent drug.

The scope of academic research into this metabolite focuses on several key areas:

Formation and Characterization: Identifying the specific UGT enzymes responsible for its formation and characterizing its chemical structure. researchgate.net

Chemical Stability: Determining the rate of degradation through hydrolysis and intramolecular acyl migration under physiological conditions. rsc.org

Protein Reactivity: Quantifying the extent of covalent binding to plasma and tissue proteins, such as albumin. nih.govnih.gov

Toxicological Relevance: Investigating whether the formation of protein adducts from this compound alters protein function or has other downstream biological consequences. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C26H25FO8S |

|---|---|

Molecular Weight |

516.5 g/mol |

IUPAC Name |

6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H25FO8S/c1-12-17(9-13-3-6-15(36-2)7-4-13)16-8-5-14(27)10-19(16)18(12)11-20(28)34-26-23(31)21(29)22(30)24(35-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9- |

InChI Key |

FWLAXSAVBCVJBU-MFOYZWKCSA-N |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Formation and Enzymology of Sulindac Sulfide Acyl Beta D Glucuronide

Precursor Metabolism: From Sulindac (B1681787) to Sulindac Sulfide (B99878)

The initial and pivotal stage in the metabolism of Sulindac involves its conversion to Sulindac Sulfide. This transformation is not a simple one-way reaction but a dynamic, reversible process governed by competing reductive and oxidative enzymes. Sulindac itself is a prodrug, and its pharmacological activity is dependent on its reduction to the sulfide metabolite. scholaris.ca

Reductive Biotransformation of Sulindac to Sulindac Sulfide

The conversion of the sulindac sulfoxide (B87167) to its active sulfide form is a critical bioactivation step. This reductive process is catalyzed by multiple enzyme systems found in the liver and other tissues.

Aldehyde oxidase (AOX), specifically the human isoform AOX1, is a cytosolic enzyme known to catalyze a variety of metabolic reactions, including the reduction of sulfoxides. researchgate.net Research has provided evidence that liver aldehyde oxidase functions as a sulfoxide reductase, acting on sulindac to form sulindac sulfide. nih.govbohrium.com This enzymatic reduction is a key component of sulindac's activation pathway. The reaction involves AOX transferring electrons to the sulfoxide moiety of sulindac, thereby reducing it to the sulfide. nih.gov A diagram of sulindac's metabolic pathway explicitly includes AOX as a key enzyme in the reductive conversion to its active sulfide form. researchgate.net

The methionine sulfoxide reductase (Msr) system plays a crucial and stereospecific role in the reduction of sulindac. Sulindac exists as a racemic mixture of two epimers, (R)-sulindac and (S)-sulindac, due to the chiral center at the sulfur atom. The Msr enzymes exhibit selectivity for these epimers.

Methionine sulfoxide reductase A (MsrA) has been shown to specifically catalyze the reduction of the (S)-epimer of sulindac to sulindac sulfide. nih.gov MsrA is capable of reducing various methyl sulfoxide compounds, including sulindac. nih.gov Conversely, the reduction of the (R)-epimer is performed by an enzyme that resembles Methionine sulfoxide reductase B (MsrB) in its substrate specificity. nih.gov This stereoselective reduction by different Msr enzymes highlights the complexity of sulindac metabolism. This enzymatic activity is not confined to the liver, as sulindac reductase activity has also been demonstrated in the kidney and brain. scholaris.ca

Oxidative Metabolism of Sulindac Sulfide to Sulindac

The metabolic pathway is characterized by a reversible cycle, where the active sulindac sulfide can be oxidized back to the parent compound, sulindac. researchgate.net This oxidative reaction is catalyzed by a different class of enzymes.

The oxidation of sulindac sulfide back to sulindac is predominantly catalyzed by flavin-containing monooxygenases (FMOs), with the human FMO3 isoform being of primary importance. researchgate.netnih.gov FMO3 efficiently oxidizes sulindac sulfide with a high degree of stereoselectivity, preferentially forming the R-isomer of the sulindac sulfoxide. nih.gov Genetic polymorphisms in the FMO3 gene can impact the conversion rate of sulindac sulfide to sulindac, thereby affecting the pharmacokinetic profile of the drug. nih.gov This reversible conversion allows for a metabolic cycling between the inactive prodrug and its active sulfide form, which can influence the duration of the drug's effect.

Table 1: Key Enzymes in the Interconversion of Sulindac and Sulindac Sulfide

| Enzyme Family | Specific Enzyme | Reaction Catalyzed | Substrate | Product | Stereoselectivity |

|---|---|---|---|---|---|

| Aldehyde Oxidase | AOX1 | Reduction | Sulindac (Sulfoxide) | Sulindac Sulfide | Not specified |

| Methionine Sulfoxide Reductase | MsrA | Reduction | (S)-Sulindac | Sulindac Sulfide | Specific for S-epimer |

| Methionine Sulfoxide Reductase | MsrB-like enzyme | Reduction | (R)-Sulindac | Sulindac Sulfide | Specific for R-epimer |

| Flavin-containing Monooxygenase | FMO3 | Oxidation | Sulindac Sulfide | Sulindac (Sulfoxide) | Preferential formation of R-epimer |

Table 2: Kinetic Parameters for FMO3-Mediated Sulfoxidation of Sulindac Sulfide in Human Liver Microsomes Data from study conducted at pH 7.4 nih.gov

| Product Formed | Vmax (nmol/min/mg) | Km (μM) |

|---|---|---|

| R-Sulindac Sulfoxide | 1.5 +/- 0.50 | 15 +/- 5.1 |

| S-Sulindac Sulfoxide | 1.1 +/- 0.36 | 16 +/- 6.1 |

Glucuronidation Pathway of Sulindac Sulfide

The final step leading to the formation of Sulindac Sulfide Acyl-beta-D-Glucuronide is a phase II conjugation reaction known as glucuronidation. This process is mediated by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which conjugate a glucuronic acid moiety to the substrate. frontiersin.orgnih.gov

Research has confirmed that sulindac sulfide is a substrate for UGT enzymes. nih.gov The glucuronidation occurs at the carboxylic acid group (-COOH) of the sulindac sulfide molecule, forming an acyl-glucuronide. nih.gov This reaction results in the target compound, this compound. The resulting glucuronide conjugate is more polar and water-soluble than its precursor, facilitating its elimination from the body, primarily through bile. nih.gov While multiple UGT isoforms are known to be involved in the glucuronidation of NSAIDs in general, the specific UGT enzymes responsible for the conjugation of sulindac sulfide have not been fully elucidated. frontiersin.orgresearchgate.net Nevertheless, the detection and identification of sulindac sulfide glucuronide in liver samples via mass spectrometry confirms the existence and significance of this metabolic pathway. nih.gov

Biochemical Mechanism of Acyl Glucuronide Conjugation

The formation of an acyl glucuronide is a crucial step in the phase II metabolism of many compounds containing a carboxylic acid group. acs.org This biochemical process, known as glucuronidation, involves the conjugation of the carboxylic acid substrate with glucuronic acid. researchgate.net The reaction is catalyzed by the uridine (B1682114) diphosphoglucuronosyl transferase (UGT) superfamily of enzymes. researchgate.netnih.gov

The mechanism consists of the transfer of the glucuronic acid moiety from the activated co-substrate, uridine diphosphate (B83284) glucuronic acid (UDPGA), to the drug substrate. nih.govwikipedia.org This creates a 1-O-acyl-β-D-glucuronide, a type of ester linkage. nih.gov The resulting glucuronide conjugate is significantly more water-soluble and polar than the parent compound, which facilitates its elimination from the body through urine or feces. wikipedia.orgnih.gov While typically a detoxification pathway, the resulting acyl glucuronides can be reactive electrophilic metabolites. researchgate.net

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing NSAID Glucuronidation

The glucuronidation of nonsteroidal anti-inflammatory drugs (NSAIDs), which are primarily carboxylic acids, is not catalyzed by a single enzyme but by multiple isoforms of the UDP-glucuronosyltransferase (UGT) superfamily. semanticscholar.org The human UGTs are classified into subfamilies, primarily UGT1 and UGT2, which are heavily involved in the metabolism of xenobiotics like NSAIDs. nih.govnih.gov Systematic investigations have been conducted to identify the specific UGTs responsible for conjugating the structurally diverse range of NSAIDs. semanticscholar.org The relative rates of NSAID glucuronidation can vary significantly among the different UGT enzymes, demonstrating the substrate specificity of individual isoforms. researchgate.net

Investigation of UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7 Activities

Research using individually expressed UGTs and human liver microsomes has identified several key isoforms involved in the hepatic metabolism of NSAIDs. semanticscholar.org Multiple UGT enzymes, most notably UGT1A1, UGT1A9, UGT2B4, and UGT2B7, appear to be involved in the hepatic catalysis of NSAID glucuronidation. semanticscholar.org Specifically, UGT1A3, UGT1A9, and a variant of UGT2B7 have been identified as the three human UGTs that catalyze the hepatic glucuronidation of carboxylic acid-containing drugs. nih.gov

Inhibitory studies further support the role of UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7 in the glucuronidation of NSAIDs such as ibuprofen (B1674241), flurbiprofen, and ketoprofen. semanticscholar.org However, the involvement of certain isoforms can be substrate-dependent. For instance, the lack of inhibition by bilirubin (B190676) suggests UGT1A1 is not involved in indomethacin (B1671933) or diclofenac (B195802) glucuronidation. semanticscholar.org Similarly, the absence of inhibition by imipramine (B1671792) in pooled human liver microsomes suggests UGT1A3 is not a primary catalyst for the glucuronidation of sulindac. semanticscholar.org One study found that sulindac itself showed negligible inhibitory effects on UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7. nih.govresearchgate.net

Substrate Specificity and Kinetic Characterization of Involved UGTs

The various UGT isoforms exhibit distinct substrate specificities and kinetic profiles, which determine their relative contributions to the metabolism of different NSAIDs. Kinetic parameters, such as the Michaelis-Menten constant (Km), help to identify the primary enzymes involved. For example, comparisons of Km values from expressed UGTs with those from pooled human liver microsomes suggest roles for UGT1A3 and UGT2B7 in the glucuronidation of indene-containing NSAIDs, and for UGT1A9, UGT2B4, and UGT2B7 in the glucuronidation of profen-class NSAIDs. semanticscholar.org In the case of diclofenac, the Km value for its glucuronidation in human liver microsomes was found to be very similar to that in systems expressing human UGT2B7, identifying it as the major isozyme for that specific substrate. nih.gov

The following table summarizes the involvement of specific UGT isoforms in the glucuronidation of various NSAIDs.

| NSAID | Involved UGT Isoforms |

| Diclofenac | UGT2B7 (major), other multiple isoforms nih.gov |

| Ibuprofen | UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT2B7 nih.govsemanticscholar.org |

| Flurbiprofen | UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT2B7 semanticscholar.org |

| Ketoprofen | UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT2B7 semanticscholar.org |

| Naproxen | UGT1A3 not a principal catalyst semanticscholar.org |

| Indomethacin | UGT1A1 not involved; UGT1A3 not a principal catalyst semanticscholar.org |

| Sulindac | UGT1A3 not a principal hepatic catalyst semanticscholar.org |

| Etodolac | Multiple UGT isoforms nih.gov |

Cellular and Subcellular Localization of Glucuronidation Activity (e.g., Liver Microsomes, Intestinal Microsomes, Cytosol)

Glucuronidation is a widespread metabolic process, with the necessary enzymes found in all major body organs. wikipedia.org The liver is the principal site of glucuronidation. wikipedia.orgfrontiersin.org However, significant UGT activity is also present in extrahepatic tissues, particularly the intestine and the kidneys. wikipedia.orgfrontiersin.orgnih.gov

At the subcellular level, UGT enzymes are membrane-bound proteins. rsc.org The bulk of glucuronidation activity is localized within the endoplasmic reticulum of the cell. nih.govkarger.com In laboratory preparations, this corresponds to the microsomal fraction obtained through differential centrifugation. karger.com This localization within the endoplasmic reticulum is shared by other enzymes involved in acyl glucuronide disposition, such as β-glucuronidase and certain esterases. nih.gov The cytosol is not the primary location for this enzymatic activity.

The expression of specific UGT isoforms varies between tissues, which influences the metabolic capacity of each organ.

| UGT Isoform | Relative Protein Expression in Liver | Relative Protein Expression in Intestine |

| UGT1A1 | High | Present |

| UGT1A3 | Low | Very Low Levels |

| UGT1A4 | Moderate | Very Low Levels |

| UGT1A6 | Low | Not Detected |

| UGT1A9 | Moderate | Not Detected |

| UGT1A10 | Not Detected | Present |

| UGT2B4 | High | Not Detected |

| UGT2B7 | Highest | Present |

| UGT2B10 | Moderate | Not Detected |

| UGT2B15 | High | Not Detected |

| UGT2B17 | Low | Present |

Data sourced from a 2017 review on UGT1A1 inhibitors. nih.gov

Analytical Methodologies for Research on Sulindac Sulfide Acyl Beta D Glucuronide

Development and Validation of Quantitative Bioanalytical Techniques

The accurate quantification of Sulindac (B1681787) Sulfide (B99878) Acyl-beta-D-Glucuronide in biological samples is paramount for understanding its pharmacokinetic profile. To this end, various sophisticated analytical techniques have been developed and validated, primarily centered around chromatography coupled with mass spectrometry or spectroscopic detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the direct measurement of glucuronide metabolites due to its exceptional selectivity and sensitivity. scispace.comresearchgate.net This technique allows for the precise quantification of the intact glucuronide, avoiding indirect methods that rely on hydrolysis, which can be incomplete and introduce inaccuracies. scispace.com The development of a reliable LC-MS/MS assay is critical for discerning the metabolite from its parent compound and other related substances in complex biological fluids. nih.gov

A key element of quantitative LC-MS/MS analysis is the use of Multiple Reaction Monitoring (MRM). This mode involves selecting a specific precursor ion (typically the molecular ion of the analyte) and a specific product ion formed after collision-induced dissociation. This highly selective process minimizes background interference and enhances sensitivity. For Sulindac Sulfide Acyl-beta-D-Glucuronide, a specific MRM transition has been identified for its quantification in various biological samples. The transition from a precursor ion mass-to-charge ratio (m/z) of 515 to a product ion of m/z 339 is utilized for its determination. nih.gov

Table 1: MRM Transitions for Sulindac Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 515 | 339 |

| Sulindac Acyl Glucuronide | 531 | 355 |

| Sulindac Sulfone Acyl Glucuronide | 547 | 371 |

| Sulindac | 311 | 296 |

| Sulindac Sulfide | 295 | 280 |

| Sulindac Sulfone | 327 | 264 |

This data is compiled from research on Sulindac metabolism. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly interfaced with liquid chromatography to generate gas-phase ions from analytes in solution. For the analysis of this compound and other related metabolites, ESI has been effectively performed in the negative ion mode. nih.gov This mode is particularly suitable for acidic molecules containing carboxyl groups, such as glucuronides, as it facilitates the deprotonation of the molecule to form a negatively charged ion ([M-H]⁻) that can be readily detected by the mass spectrometer.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Spectroscopic Detection (e.g., Photodiode Array, PDA)

While LC-MS/MS is highly sensitive, methods using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with spectroscopic detectors like a Photodiode Array (PDA) detector are also valuable. rsc.org UPLC, utilizing columns with sub-2 µm particles, offers advantages over traditional HPLC, including better resolution, increased sensitivity, and shorter analysis times.

A UPLC-PDA method has been developed for the simultaneous determination of Sulindac and its primary metabolites, Sulindac Sulfide and Sulindac Sulfone, in human plasma. rsc.org In this method, chromatographic separation is achieved on a C18 column using a gradient mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile. rsc.org A monitor wavelength of 328 nm is used for PDA detection. rsc.org This approach demonstrates the capability of UPLC-PDA systems to effectively separate and quantify Sulindac and its related compounds within a short run time. rsc.org

Table 2: UPLC-PDA Method Parameters for Sulindac and Metabolites

| Parameter | Specification |

| System | Ultra-Performance Liquid Chromatography (UPLC) |

| Detector | Photodiode Array (PDA) |

| Column | Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |

| Mobile Phase | Ammonium formate buffer (20 mM) with 1% acetic acid, and Acetonitrile (gradient elution) |

| Flow Rate | 0.4 mL/min |

| Detection Wavelength | 328 nm |

These parameters are based on a validated method for the analysis of Sulindac, Sulindac Sulfide, and Sulindac Sulfone. rsc.org

Advanced Sample Preparation and Extraction Methods for Research Studies

The bioanalysis of acyl glucuronides like this compound is challenging due to their instability in biological matrices. nih.gov These compounds can undergo hydrolysis back to the parent aglycone and pH-dependent intramolecular migration. nih.gov Therefore, sample preparation is a critical step to ensure analyte stability and accurate quantification.

The primary goal is to minimize the degradation of the acyl glucuronide during sample collection, storage, and analysis. nih.gov This often requires immediate stabilization of samples ex vivo. nih.gov Common extraction techniques employed include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net For the analysis of Sulindac and its metabolites in plasma, a liquid-liquid extraction method using dichloromethane (B109758) has been successfully applied. rsc.org Sample preparation procedures for acyl glucuronides should generally be kept as simple as possible to reduce the risk of hydrolysis or migration. researchgate.net

Utilization of Reference Standards in Analytical Method Development and Quality Control for Research Applications

The use of authentic, high-quality reference standards is fundamental for the development, validation, and quality control of any quantitative analytical method. acanthusresearch.com The direct measurement of glucuronides by LC-MS/MS necessitates the availability of these standards to create calibration curves and quality control samples for accurate quantification. researchgate.net

Certified reference standards for this compound are commercially available from specialized suppliers. acanthusresearch.comtlcstandards.com These standards are essential for confirming the identity of the metabolite in research samples and for ensuring the accuracy and precision of the quantitative data obtained. researchgate.net In addition to the specific glucuronide metabolite, reference standards for the parent drug (Sulindac), its other major metabolites (Sulindac Sulfide and Sulindac Sulfone), and isotopically labeled versions are also available and crucial for comprehensive metabolic studies. acanthusresearch.comtlcstandards.com

Mechanistic Research and Biological Interactions of Sulindac Sulfide Acyl Beta D Glucuronide

Stability and Reactivity of Sulindac (B1681787) Sulfide (B99878) Acyl-beta-D-Glucuronide in Biological Systems

Acyl migration involves the non-enzymatic transfer of the acyl group from the 1-β-hydroxyl position of the glucuronic acid moiety to the 2-, 3-, and 4-hydroxyl positions, forming various positional isomers. nih.gov This process is significant as these isomers can exhibit different reactivity and susceptibility to hydrolysis by β-glucuronidase. The rate of these degradation pathways is influenced by the structure of the aglycone. nih.gov For many carboxylic acid-containing drugs, their acyl glucuronide metabolites are reactive electrophiles capable of forming covalent bonds with macromolecules. nih.gov

Interactions with Drug Transporters in in vitro and in vivo Non-Human Models

The interaction of drug metabolites with transporters is a critical aspect of their disposition and potential for drug-drug interactions.

Research has demonstrated that metabolites of sulindac are potent inhibitors of Organic Anion Transporters, particularly OAT3. A study using HEK293 cells stably expressing OAT1 and OAT3 investigated the inhibitory effects of numerous drug metabolites. The findings indicated that sulindac sulfide is a more potent inhibitor of OAT3 than OAT1. nih.gov

The table below summarizes the inhibitory potency of Sulindac Sulfide on human OAT1 and OAT3. nih.gov

| Compound | Transporter | Ki (μM) |

| Sulindac Sulfide | OAT1 | 3.68 |

| Sulindac Sulfide | OAT3 | 0.66 |

| Data derived from in vitro studies using HEK293 cells expressing the respective transporters. nih.gov |

These data highlight a significant difference in the inhibitory potential of sulindac sulfide towards OAT1 and OAT3, with a much stronger inhibition observed for OAT3. nih.gov It is important to note that this data pertains to the sulfide metabolite, and specific inhibitory data for Sulindac Sulfide Acyl-beta-D-Glucuronide on OAT1 and OAT3 is not specified in the available literature. However, it is a known phenomenon that glucuronide conjugates of NSAIDs can inhibit OATs. sdu.dk

The Bile Salt Export Pump (BSEP) is a crucial transporter for the biliary excretion of bile salts from hepatocytes. Inhibition of BSEP can lead to cholestatic liver injury. Studies in both rat and human hepatocytes have shown that sulindac and its metabolites, sulindac sulfide and sulindac sulfone, are capable of inhibiting multiple hepatic transport proteins, including BSEP. nih.gov This inhibition can disrupt bile acid homeostasis. nih.gov

While the inhibitory effects of the sulfide and sulfone metabolites on BSEP have been established, specific in vitro or in vivo non-human model data detailing the modulation of BSEP activity directly by this compound is not currently available in the reviewed literature.

Potential for Covalent Adduct Formation with Biomolecules (e.g., Proteins)

The formation of covalent adducts between reactive drug metabolites and endogenous macromolecules like proteins is a mechanism of interest in toxicology, as it can potentially lead to cellular dysfunction and immune-mediated adverse drug reactions. Acyl glucuronides of several nonsteroidal anti-inflammatory drugs (NSAIDs) are known to form such adducts. nih.govnih.gov

Immunochemical studies have identified the formation of protein adducts in the livers of mice treated with sulindac. These studies revealed the dose-dependent formation of a major 110 kDa polypeptide adduct, which was localized to a subfraction of hepatocytes rich in the bile canalicular marker enzyme alkaline phosphatase. nih.gov This suggests that these adducts are concentrated in the bile canalicular domain of liver cells. nih.gov

The covalent binding of acyl glucuronides to proteins can occur through two primary mechanisms: transacylation and glycation. nih.gov

Transacylation (Acylation): This involves the direct nucleophilic attack by a functional group on a protein (e.g., the amino group of a lysine (B10760008) residue or the hydroxyl group of a serine residue) on the electrophilic carbonyl carbon of the acyl glucuronide. This results in the transfer of the aglycone (the drug moiety) to the protein, releasing glucuronic acid.

Glycation: This mechanism is initiated by the acyl migration of the drug moiety from the C1 to the C2, C3, or C4 positions of the glucuronic acid. This rearrangement can expose the anomeric carbon of the glucuronic acid, allowing it to react with primary amino groups on proteins (like lysine residues) to form a Schiff base, which can then undergo an Amadori rearrangement to form a more stable ketoamine adduct. In this case, the entire acyl glucuronide molecule (both the drug and the glucuronic acid) becomes covalently attached to the protein.

While these mechanisms are well-established for NSAID acyl glucuronides in general, specific studies delineating the predominant pathway for this compound have not been identified in the reviewed literature.

A variety of analytical techniques are employed to investigate the covalent binding of reactive metabolites to proteins and to characterize the resulting adducts.

Immunochemical Methods: These techniques utilize specific antibodies to detect drug-protein adducts. Polyclonal antisera can be generated by immunizing animals with conjugates of the drug hapten coupled to a carrier protein. These antibodies can then be used in techniques like immunoblotting (Western blotting) to identify adducted proteins in biological samples from treated animals or humans. nih.gov This approach has been successfully used to detect sulindac-protein adducts in mouse liver. nih.gov

Mass Spectrometry: Mass spectrometry (MS), particularly in conjunction with liquid chromatography (LC-MS/MS), is a powerful tool for the characterization of protein adducts. nih.gov This technique can be used to identify the specific proteins that are modified, the amino acid residues to which the drug is bound, and the structure of the adduct itself. This allows for the differentiation between acylation and glycation adducts. Targeted mass spectrometric analyses have been instrumental in deconstructing the pathways of adduct formation for other NSAID acyl glucuronides, such as diclofenac (B195802), in both in vitro and in vivo settings. nih.gov

While these methodologies are standard in the field, specific reports detailing their application to characterize protein adducts derived from this compound are not prominent in the available scientific literature.

Cellular and Molecular Research Studies (e.g., in HepG2 cells, Primary Rat Hepatocytes)

Research into the biological interactions of this compound and its related metabolites has utilized various cellular models, including the human hepatoma cell line HepG2 and primary rat hepatocytes. These studies provide insights into the cellular and molecular mechanisms of action, particularly concerning hepatic transport and the modulation of key signaling pathways.

Investigation of its Role in Modulating Cellular Pathways in Research Models

The primary role of this compound in cellular models appears to be related to its transport and excretion, a critical aspect of drug metabolism. In contrast, its aglycone, sulindac sulfide, is the metabolite primarily responsible for modulating intracellular signaling pathways.

Studies using primary rat and human hepatocytes have demonstrated that sulindac and its metabolites are potent inhibitors of multiple hepatic transport proteins responsible for the uptake and biliary clearance of bile acids and other compounds. nih.govnih.gov This inhibition of transport proteins is a key interaction at the cellular level. For instance, sulindac sulfide and sulindac sulfone have been shown to inhibit Na+-dependent taurocholate uptake and Na+-independent estradiol (B170435) 17-beta-glucuronide uptake in suspended rat hepatocytes. nih.govnih.gov

While the glucuronide conjugate is part of the excretion pathway, the active sulindac sulfide has been shown to modulate several critical cellular pathways in various research models:

Wnt/β-catenin Signaling: In colon tumor cells, sulindac sulfide has been found to suppress Wnt/β-catenin T-cell factor transcriptional activity. This leads to the downregulation of key proteins involved in cell proliferation and survival, such as cyclin D1 and survivin. nih.gov

cGMP/PKG Pathway: The suppression of the Wnt pathway is mediated by the activation of the cGMP/PKG signaling pathway. nih.gov Sulindac sulfide inhibits cyclic guanosine (B1672433) 3',5'-monophosphate phosphodiesterase (cGMP PDE) activity, which increases intracellular cGMP levels and activates cGMP-dependent protein kinase (PKG). nih.gov

Ras-Mediated Transformation: Research indicates that sulindac sulfide can specifically inhibit cellular transformation mediated by oncogenic Ha-Ras. nih.gov This suggests its effects are confined to specific oncogenic pathways, as it did not suppress transformation mediated by other oncogenes like v-Src, Gα12, and Gα13. nih.gov

Apoptosis and Cell Cycle: In HepG2 cells, sulindac and its metabolites induce apoptosis and inhibit proliferation. nih.gov This effect is associated with the activation of caspase-3. nih.gov In mammary epithelial cells, sulindac sulfide treatment leads to an accumulation of cells in the G1 phase of the cell cycle, linked to decreased levels of cyclin D1. bohrium.com

Comparative Biological Activity with Parent Sulindac and Other Metabolites in Defined Research Systems

The biological activity of sulindac is complex, as it is a prodrug that is metabolized into both an active sulfide form and a sulfone form, which is generally considered inactive regarding cyclooxygenase (COX) inhibition but retains anti-neoplastic properties. researchgate.netmdpi.com The glucuronide conjugate of the sulfide is primarily an excretory product. Comparative studies in various research systems have elucidated the differing potencies of these compounds.

In human hepatoma HepG2 cells, sulindac, sulindac sulfide, and sulindac sulfone have all been shown to dose-dependently induce apoptosis and inhibit cell proliferation. nih.gov Similarly, in human gastric cancer and hepatocellular carcinoma cells, sulindac treatment inhibits growth and induces apoptosis in a dose- and time-dependent manner. nih.gov In human mammary epithelial and breast carcinoma cell lines, sulindac sulfide was found to be the most potent inhibitor of cell growth compared to the parent drug (sulfoxide) and the sulfone metabolite. bohrium.com

Research in primary rat hepatocytes has focused on the comparative effects of sulindac metabolites on hepatic transport proteins. These studies provide specific inhibitory concentrations (IC50) that allow for a direct comparison of potency.

| Compound | Na+-dependent Taurocholate Uptake (IC50 in µM) | Na+-independent Estradiol 17-beta-glucuronide Uptake (IC50 in µM) |

|---|---|---|

| Sulindac Sulfide | 12.5 ± 1.8 | 6.3 ± 0.3 |

| Sulindac Sulfone | 24.9 ± 6.4 | 12.1 ± 1.6 |

This data, derived from studies in suspended rat hepatocytes, shows that sulindac sulfide is a more potent inhibitor of both uptake transporters compared to sulindac sulfone. nih.govnih.gov

In human hepatocytes, sulindac sulfide also demonstrated more potent inhibition of Na+-dependent taurocholate uptake (IC50 of 3.1 µM) compared to sulindac sulfone (IC50 of 42.2 µM). nih.gov These findings highlight that sulindac sulfide is generally the most biologically active metabolite in these defined research systems. nih.govbohrium.com

Research on Gamma-Secretase Inhibition by Sulindac Sulfide (its aglycone) in in vitro Systems

A significant area of research independent of COX inhibition is the effect of sulindac sulfide on γ-secretase, an enzyme complex involved in the generation of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease. nih.gov In vitro studies have established that sulindac sulfide acts as a direct, noncompetitive inhibitor of γ-secretase. nih.govresearchgate.net

This inhibitory activity is notable for its selectivity. Sulindac sulfide preferentially reduces the generation of the highly amyloidogenic Aβ42 peptide over other Aβ species like Aβ40. nih.gov At higher concentrations, it also inhibits the generation of the Notch intracellular domain, another substrate of γ-secretase. nih.gov This suggests that sulindac sulfide functions as a γ-secretase modulator (GSM). nih.gov

| Aspect | Finding | Reference |

|---|---|---|

| Mechanism of Action | Direct, noncompetitive inhibitor of γ-secretase. | nih.govresearchgate.net |

| Primary Effect | Preferentially inhibits the generation of amyloid-beta 42 (Aβ42). | nih.gov |

| Other Effects | Inhibits Notch1 cleavage and Aβ40 generation at higher concentrations. | nih.govnih.gov |

| Classification | Considered a γ-secretase modulator (GSM). | nih.gov |

This research demonstrates a distinct molecular target for sulindac sulfide, highlighting its potential to modulate cellular pathways beyond inflammation. nih.govresearchgate.netnih.gov

Comparative Metabolism and Glucuronidation Research

Comparative Analysis with Other Non-Steroidal Anti-Inflammatory Drug (NSAID) Acyl Glucuronides

The formation of acyl glucuronides is a primary metabolic pathway for non-steroidal anti-inflammatory drugs (NSAIDs) that contain a carboxylic acid moiety. Sulindac (B1681787) sulfide (B99878), the active metabolite of sulindac, undergoes this conjugation to form Sulindac Sulfide Acyl-beta-D-Glucuronide. These metabolites, however, are not always inert. Acyl glucuronides are known as a class of reactive metabolites due to the electrophilic nature of the ester carbonyl group. nih.gov This reactivity allows them to undergo several chemical reactions, including intramolecular acyl migration and intermolecular transacylation with nucleophilic sites on proteins. nih.govresearchgate.net

Acyl migration involves the spontaneous, non-enzymatic rearrangement of the acyl group from the 1-β-O-position of the glucuronic acid moiety to the 2-, 3-, and 4-hydroxyl positions, forming various positional isomers. researchgate.net These isomers are generally more stable than the parent 1-β-O-acyl glucuronide but are less susceptible to hydrolysis by β-glucuronidase. nih.gov The reactivity and rate of these degradation pathways (hydrolysis and acyl migration) vary among different NSAID acyl glucuronides, influencing their potential to covalently bind to proteins. nih.gov This covalent modification of proteins is a proposed mechanism for idiosyncratic adverse drug reactions associated with some carboxylic acid-containing drugs. researchgate.net

While specific kinetic data for the acyl migration and hydrolysis of this compound is not extensively detailed in comparative literature, its behavior is expected to align with that of other NSAID acyl glucuronides. For instance, detailed kinetic analyses have been performed on the acyl glucuronides of ibuprofen (B1674241) and diclofenac (B195802), providing insight into the factors that influence their stability and reactivity. nih.govmdpi.com The formation of these reactive metabolites is a key toxicokinetic determinant, as they can be excreted into bile, leading to high local concentrations of the parent drug in the intestine upon hydrolysis. nih.gov

| NSAID | Acyl Glucuronide (AG) Formed | Observed Reactivity & Properties |

|---|---|---|

| Ibuprofen | Ibuprofen Acyl-beta-D-Glucuronide | Undergoes spontaneous acyl migration and hydrolysis. The kinetics of these processes are influenced by stereochemistry (R- vs. S-ibuprofen). nih.gov |

| Diclofenac | Diclofenac Acyl-beta-D-Glucuronide | Known to be a reactive metabolite. Formation is primarily catalyzed by UGT2B7 in the liver. mdpi.com |

| Sulindac Sulfide | This compound | Expected to be a reactive ester capable of acyl migration and transacylation, similar to other NSAID AGs. Formed from the active sulfide metabolite. nih.gov |

Interspecies Differences in Glucuronidation and Metabolic Pathways Relevant to this compound

Significant interspecies differences exist in the expression, activity, and substrate specificity of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation. nih.govresearchgate.net These variations can lead to marked differences in the metabolic profile of drugs like sulindac among preclinical animal models (e.g., rats, mice, dogs, monkeys) and humans. researchgate.netnih.gov The UGT1A and UGT2B families are primarily involved in the glucuronidation of xenobiotics, and the expression of specific isoforms within these families can differ substantially across species. nih.govresearchgate.net For example, UGT1A4, which plays a role in N-glucuronidation, is highly expressed in the human liver but is lacking in rodents. researchgate.net

For sulindac, the initial bioactivation to sulindac sulfide is a critical step that precedes glucuronidation. Studies in rats and guinea pigs have shown that the liver and kidney are major sites for this reductive bioactivation. nih.gov The subsequent glucuronidation of sulindac sulfide, as well as the parent drug and the sulfone metabolite, is subject to species-specific UGT activity. nih.govnih.gov Extrapolating metabolic data from animal models to humans must be done with caution due to these enzymatic differences. rug.nl For instance, studies on diclofenac revealed significant differences in glucuronidation rates across human, monkey, dog, mouse, and rat liver microsomes, with rats showing a significantly lower rate. mdpi.com Such differences in metabolic capacity can affect the clearance and potential toxicity profile of a drug. Humanized mouse models, which express human UGT enzymes, have been developed to overcome these species differences and provide a more predictive model for human drug metabolism. nih.gov

| Species | Key Characteristics of UGT Enzymes & Metabolism | Relevance to Sulindac Sulfide Glucuronidation |

|---|---|---|

| Human | Expresses a unique profile of UGTs, including UGT1A1, UGT1A9, and UGT2B7, which are crucial for the metabolism of many drugs. mdpi.comfrontiersin.org | The primary species of interest; data from other species must be cautiously extrapolated. |

| Monkey (Non-Human Primate) | Often considered a good model for human metabolism, but significant differences in N-glucuronidation pathways can exist. researchgate.net | Generally provides a closer metabolic profile to humans than rodents, but specific UGT activities can still differ. |

| Rat | Commonly used in preclinical studies but exhibits marked differences in UGT and cytochrome P450 expression compared to humans. researchgate.netnih.gov May show lower glucuronidation rates for some NSAIDs. mdpi.com | Metabolic pathways can differ significantly from humans, potentially affecting the rate of formation of this compound. |

| Dog | Shows differences in several UGT isoforms compared to humans. researchgate.net | Metabolic profile may not fully align with that of humans. |

Interplay between Glucuronidation and Other Xenobiotic Metabolic Pathways

The formation of this compound does not occur in isolation. It is part of a complex network of metabolic pathways that govern the biotransformation of the parent drug, sulindac. The primary metabolic steps for sulindac are Phase I reactions involving its sulfoxide (B87167) moiety: a reversible reduction to the pharmacologically active sulindac sulfide and an irreversible oxidation to the inactive sulindac sulfone. nih.govresearchgate.netnih.gov

This dynamic interplay between oxidation and reduction is critical, as it determines the available pool of sulindac sulfide, the direct substrate for glucuronidation. The reduction is catalyzed by enzymes such as methionine sulfoxide reductases, found in the liver, kidney, and other tissues. nih.gov The oxidation to sulindac sulfone is primarily mediated by the microsomal cytochrome P450 (CYP) system. nih.gov Therefore, the relative activities of these competing enzyme systems directly influence the amount of sulindac sulfide produced and, consequently, the quantity of its acyl glucuronide that can be formed.

| Pathway | Enzyme System | Metabolite Formed | Impact on this compound (SSAG) Formation |

|---|---|---|---|

| Reduction (Reversible) | Methionine Sulfoxide Reductases (Msr) | Sulindac Sulfide | Increases the substrate pool for SSAG formation. This is the bioactivation step. nih.gov |

| Oxidation (Irreversible) | Cytochrome P450 (CYP) System | Sulindac Sulfone | Decreases the amount of sulindac available for reduction to sulindac sulfide, thereby reducing the potential substrate for SSAG formation. nih.gov |

| Glucuronidation (Phase II) | UDP-Glucuronosyltransferases (UGTs) | This compound | This is the direct formation pathway. Its rate depends on the availability of sulindac sulfide and UGT activity. nih.gov |

Future Directions and Emerging Research Avenues for Sulindac Sulfide Acyl Beta D Glucuronide

Application of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

The accurate identification and quantification of sulindac (B1681787) metabolites are fundamental to understanding their disposition. Advanced analytical methods are crucial for creating a comprehensive profile of these compounds in biological matrices.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the definitive tools for this purpose. nih.govresearchgate.net Specifically, UPLC systems offer significant advantages over traditional HPLC, including better resolution and sensitivity in a shorter analytical time. rsc.org A sensitive and rapid UPLC method with Photo-Diode Array (PDA) detection has been successfully developed for the simultaneous determination of sulindac, sulindac sulfide (B99878), and sulindac sulfone in human plasma, demonstrating the power of this technique for pharmacokinetic studies. rsc.orgresearchgate.net For even greater sensitivity and specificity, HPLC-tandem mass spectrometry (LC-MS/MS) is employed. nih.govresearchgate.net

Future research will focus on integrating these established platforms into more sophisticated metabolomics workflows. This includes the use of high-resolution mass spectrometry (HRMS) to confidently identify not only the primary glucuronide but also its various isomeric rearrangement products. nih.gov A significant challenge in glucuronide analysis is pinpointing the exact site of conjugation. A novel analytical approach addresses this by using chemical derivatization coupled with LC-HRMS. This method differentiates acyl-, O-, and N-glucuronides by creating predictable mass shifts, allowing for unambiguous structural elucidation. nih.gov

Furthermore, in vitro screening models that pair the biosynthesis of acyl glucuronides in human liver microsomes (HLM) with subsequent reactivity assessments represent an advanced application of analytical techniques. doi.org These models allow researchers to quantify the formation of the glucuronide and measure its subsequent covalent binding to proteins like human serum albumin (HSA), providing a direct link between metabolic profiling and potential toxicological outcomes. doi.org

| Technique | Application | Key Advantages | Reference |

|---|---|---|---|

| UPLC-PDA | Simultaneous quantification of sulindac and its sulfide/sulfone metabolites in plasma. | Rapid analysis time, high resolution, sensitive detection. | rsc.org |

| HPLC-MS/MS | Quantification of sulindac and its metabolites in various biological samples (serum, skin). | High sensitivity and specificity for complex matrices. | nih.govresearchgate.net |

| Chemical Derivatization with LC-HRMS | Definitive structural elucidation and differentiation of acyl-, O-, and N-glucuronides. | Provides structural information not easily obtained from standard MS fragmentation. | nih.gov |

| In Vitro HLM Screening Models | Biosynthesis of acyl glucuronides and assessment of their reactivity and covalent binding. | Links metabolite formation directly to potential reactivity and toxicity. | doi.org |

Structural Biology Approaches for UGT-Metabolite Interaction Studies

Understanding the interaction between sulindac sulfide and the UDP-glucuronosyltransferase (UGT) enzymes that catalyze its conjugation is key to predicting metabolism and potential drug-drug interactions. However, structural biology efforts have been hampered by significant technical challenges. UGTs are membrane-bound proteins, which makes them inherently difficult to overexpress, purify, and crystallize for X-ray diffraction studies. nih.govnih.gov To date, no complete three-dimensional crystal structure of a mammalian UGT has been resolved. nih.govnih.gov

To overcome this limitation, researchers have turned to homology modeling. frontiersin.org This computational technique uses the known crystal structures of related proteins, such as plant UGTs or partial domains of human UGTs, as templates to build predictive three-dimensional models of human UGT isoforms (e.g., UGT1A1, UGT1A9). nih.govnih.govfrontiersin.org While not as definitive as an experimental structure, these models provide invaluable insights into the architecture of the active site. nih.govflinders.edu.au By overlaying contour coefficient maps from quantitative structure-activity relationship (QSAR) studies onto these models, researchers can identify the catalytic pocket with a higher degree of confidence. nih.gov These models allow for the examination of key amino acid residues that may interact with the sulindac sulfide substrate and the UDP-glucuronic acid (UDPGA) co-substrate, paving the way for a more mechanistic understanding of UGT function. nih.govnih.gov

Computational Modeling and in silico Predictions for Glucuronidation Kinetics and Transporter Interactions

In silico approaches are becoming indispensable tools for predicting the metabolic fate of drug candidates early in the development process. nih.gov For Sulindac Sulfide Acyl-beta-D-Glucuronide, computational modeling offers a pathway to predict glucuronidation kinetics and interactions with transport proteins that govern its disposition.

The homology models of UGT enzymes described previously serve as the foundation for molecular docking studies. nih.govmdpi.com Docking simulations can predict the binding orientation and affinity of sulindac sulfide within the UGT active site, helping to identify the most likely isoforms responsible for its metabolism. researchgate.net Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have produced statistically reliable models with strong predictive power for UGT1A9-mediated glucuronidation. nih.gov These models correlate structural features of a large set of compounds with their experimentally determined clearance rates, enabling the prediction of metabolic susceptibility for new chemical entities. nih.gov

These computational tools are crucial for predicting how structural modifications to the parent drug might alter its glucuronidation profile, thereby guiding medicinal chemistry efforts to optimize pharmacokinetic properties.

Elucidation of Biological Roles of this compound Beyond Excretion in Specific Research Contexts

While glucuronidation is primarily a detoxification pathway, the resulting acyl glucuronide of sulindac sulfide is not an inert metabolite. Acyl glucuronides are known to be chemically reactive electrophiles. mdpi.com This reactivity means they can covalently bind to nucleophilic residues on endogenous macromolecules, particularly proteins, a process that is a hypothetical cause of hypersensitivity reactions and other forms of toxicity associated with some carboxylic acid drugs. grantome.comnih.gov

The biological role of this compound beyond excretion is therefore intrinsically linked to this reactivity. It is documented that acyl glucuronide metabolites can undergo pH-dependent intramolecular acyl migration to form various positional isomers, which can then react with proteins through mechanisms like transacylation or glycation. grantome.comresearchgate.net Studies on other NSAIDs have shown that their acyl glucuronides form covalent adducts with a wide range of proteins, including albumin in the plasma and various organelle proteins within the liver. mdpi.comnih.gov Critically, the UGT enzymes responsible for producing the glucuronides can themselves be targets of covalent modification. mdpi.com

Given that the parent compound, sulindac sulfide, possesses potent biological activity, including the ability to induce apoptosis in cancer cells, the formation of a reactive glucuronide metabolite is of significant interest. nih.govnih.govbohrium.com Future research must focus on identifying the specific protein targets of this compound adduction in vivo and elucidating the functional consequences of these modifications. This represents a shift from viewing the metabolite as a simple waste product to investigating it as a potential mediator of idiosyncratic drug toxicity.

Development of Novel Research Tools and Chemical Probes for this compound Studies

Advancing the study of this reactive metabolite requires specialized tools. A primary need is the availability of pure, stable reference standards for analytical studies. Both late-stage chemical synthesis and biotransformation methods are employed to produce acyl glucuronides, including stable-isotope labeled (e.g., deuterated) versions, which are invaluable for quantitative mass spectrometry. acanthusresearch.comhyphadiscovery.comacanthusresearch.com

To specifically investigate the reactivity of acyl glucuronides, novel chemical probes are being developed. One promising tool is a fluorescent-labeled trapping reagent, Dap-Dan, which is a diamine-structured molecule designed to detect reactive acyl glucuronides with high accuracy. cancer.gov Such probes can be used in screening assays to evaluate the risk posed by these metabolites in the early stages of drug discovery. cancer.gov

Another innovative technique uses peptides, such as Lys-Phe, as surrogates for larger proteins in reactivity assays. nih.gov The formation of acyl glucuronide-peptide adducts can be rapidly measured by LC-MS/MS, providing a method to rank the relative reactivity of glucuronides from different parent drugs. nih.gov The development of such tools is critical for moving the field forward, enabling researchers to more effectively probe the formation, disposition, and biological consequences of this compound.

Q & A

Q. Table 1. Key Pharmacokinetic Parameters of Sulindac Sulfide and Its Metabolites

| Parameter | Sulindac Sulfide | Acyl-β-D-Glucuronide |

|---|---|---|

| Plasma Half-life (h) | 16.4 | 7.8* |

| Protein Binding (%) | 98 | <50 |

| Primary Excretion Route | Feces | Urine |

| *Estimated from enterohepatic recirculation . |

Q. Table 2. Experimental Models for Studying Metabolite Effects

| Model | Application | Key Readout |

|---|---|---|

| HCT-116 Cells | β-catenin/TCF inhibition | Luciferase reporter assay |

| APC<sup>min/+</sup> Mice | Intestinal polyp chemoprevention | Polyp count, COX-2 IHC |

| Aβ40 Aggregation Assay | Neurotoxic fibril modulation | MAS solid-state NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.